1-(4-Methoxyphenyl)pyrrolidine
Overview
Description
1-(4-Methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H15NO It consists of a pyrrolidine ring substituted with a 4-methoxyphenyl group
Scientific Research Applications
1-(4-Methoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.
Safety and Hazards
Future Directions
The future directions for “1-(4-Methoxyphenyl)pyrrolidine” and other pyrrolidine derivatives could involve further exploration of their biological activities and development of new drug candidates . The stereogenicity of carbons in the pyrrolidine ring could lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methoxyphenyl)pyrrolidine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .
Mode of Action
It is known that pyrrolidine derivatives can have various biological activities, which suggests that this compound may interact with its targets in a complex manner .
Biochemical Pathways
It is known that this compound is a useful reagent for the preparation of β-methylsulfonylated n-heterocycles , which suggests that it may interact with biochemical pathways involving these structures.
Pharmacokinetics
As a solid compound , its bioavailability would depend on factors such as its solubility, stability, and the method of administration.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Research into similar pyrrolidine derivatives has shown that they can have antiproliferative activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with certain neurotransmitter receptors, modulating their signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, this compound has been found to influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and neuronal communication . Furthermore, this compound has been reported to affect gene expression in certain cell types, altering the transcription of genes involved in cellular metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to changes in their catalytic activity. Additionally, this compound can interact with neurotransmitter receptors, altering their conformation and signaling properties . These interactions can result in either inhibition or activation of the target biomolecules, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable for extended periods when stored under appropriate conditions, such as low temperatures and protection from light . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors, leading to dysregulation of cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of this compound within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This multi-step synthesis involves the formation of intermediate pyrrolidine derivatives, which are then further processed to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow similar synthetic routes as described above.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound without the methoxyphenyl group.
1-Phenylpyrrolidine: A similar compound with a phenyl group instead of a methoxyphenyl group.
4-Methoxypyrrolidine: A compound with a methoxy group on the pyrrolidine ring itself.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 4-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGHYJTYYXOIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203120 | |
Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54660-04-7 | |
Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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